molecular formula C9H6Cl2N2O B5816790 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B5816790
M. Wt: 229.06 g/mol
InChI Key: QCEOJYIJFXRGBM-UHFFFAOYSA-N
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Description

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs and therapeutic agents. In

Scientific Research Applications

3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases, making it an attractive candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. Additionally, the compound has been shown to inhibit the activity of certain transcription factors, which are proteins that control the expression of genes involved in the progression of various diseases.
Biochemical and Physiological Effects:
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in various tissues, and protect against neurodegenerative disorders. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high purity and high yield, which make it an ideal candidate for the development of new drugs and therapeutic agents. Additionally, the compound has been extensively studied and optimized, which makes it easier to use in various experimental settings. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many future directions for the study of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. One area of focus is the development of new drugs and therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other areas of focus include the optimization of synthesis methods and the study of the compound's potential toxicity and side effects.
Conclusion:
In conclusion, 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's unique chemical properties make it an attractive candidate for the development of new drugs and therapeutic agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a variety of methods, including the reaction of 2-amino-3,7-dichloro-4-methylpyrido[1,2-a]pyrimidine with acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-amino-3,7-dichloro-4-methylpyrido[1,2-a]pyrimidine with ethyl chloroformate in the presence of triethylamine. These methods have been extensively studied and optimized to yield high purity and high yield of the desired product.

properties

IUPAC Name

3,7-dichloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOJYIJFXRGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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